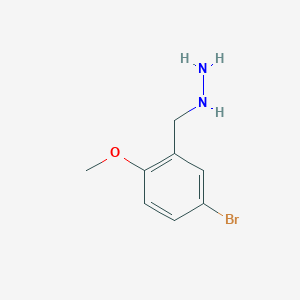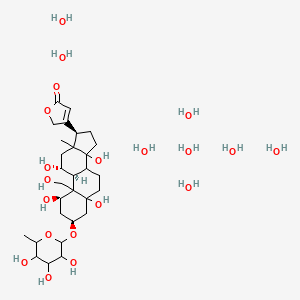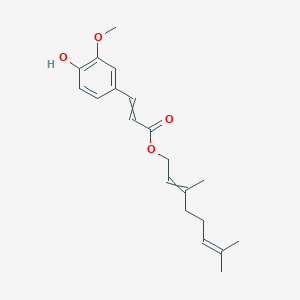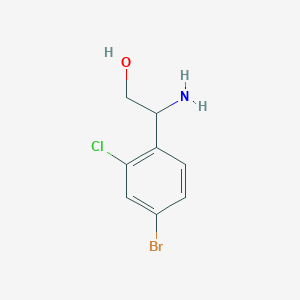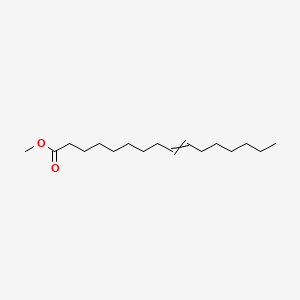
9-hexadecenoic acid, methyl ester, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate, is a fatty acid methyl ester with the molecular formula C17H32O2. It is a monounsaturated fatty acid ester derived from palmitoleic acid. This compound is commonly found in various natural sources, including fish oils and vegetable oils. It is known for its cytoprotective and growth-promoting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Hexadecenoic acid, methyl ester, (9Z)- can be synthesized through the esterification of palmitoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of 9-hexadecenoic acid, methyl ester, (9Z)- often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including methyl palmitoleate .
Chemical Reactions Analysis
Types of Reactions
9-Hexadecenoic acid, methyl ester, (9Z)- undergoes various chemical reactions, including:
Hydrogenation: The double bond in the compound can be hydrogenated to form the saturated methyl ester, methyl palmitate.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under elevated pressure and temperature.
Oxidation: Common oxidizing agents include peracids or molecular oxygen in the presence of a catalyst.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a base catalyst like sodium methoxide.
Major Products Formed
Hydrogenation: Methyl palmitate
Oxidation: Epoxides and other oxygenated derivatives
Transesterification: Various fatty acid esters depending on the alcohol used
Scientific Research Applications
9-Hexadecenoic acid, methyl ester, (9Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 9-hexadecenoic acid, methyl ester, (9Z)- exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways related to inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
Methyl palmitate: The saturated counterpart of methyl palmitoleate.
Methyl oleate: Another monounsaturated fatty acid methyl ester with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Uniqueness
9-Hexadecenoic acid, methyl ester, (9Z)- is unique due to its specific double bond position (9Z), which imparts distinct physical and chemical properties compared to other fatty acid methyl esters. Its cytoprotective and growth-promoting properties also distinguish it from similar compounds .
Properties
CAS No. |
3913-63-1 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3 |
InChI Key |
IZFGRAGOVZCUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



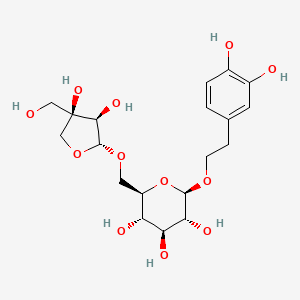
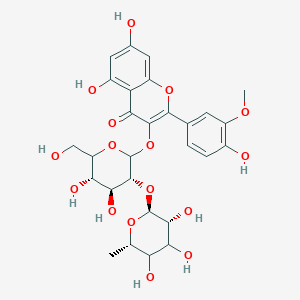
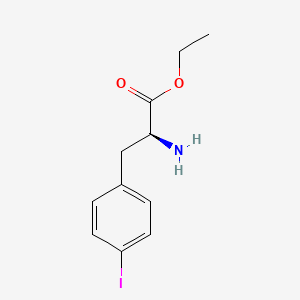
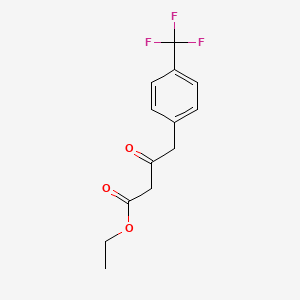
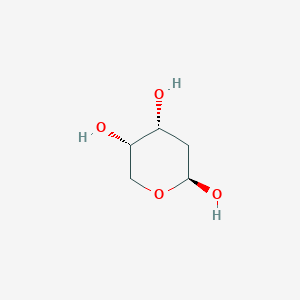
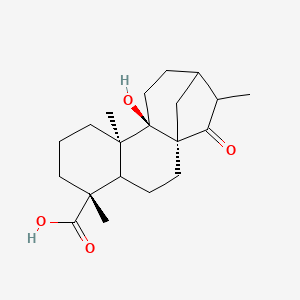
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
